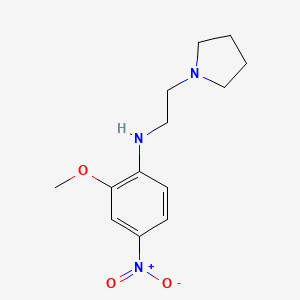![molecular formula C10H8ClN3O3 B8315299 Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate](/img/structure/B8315299.png)
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyrimidine ring.
Méthodes De Préparation
The synthesis of Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with hydrazine hydrate, followed by cyclization with triethyl orthoformate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents using appropriate nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Pyrimidine derivatives: These compounds have a pyrimidine ring and are used in various medicinal applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propriétés
Formule moléculaire |
C10H8ClN3O3 |
|---|---|
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
ethyl 7-chloro-4-oxopyrimido[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-17-10(16)6-5-12-8-4-3-7(11)13-14(8)9(6)15/h3-5H,2H2,1H3 |
Clé InChI |
UTAJPWYJQOWIAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=NN2C1=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














